

# Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide

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| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | 3-Methyl-4-nitrophenol |           |
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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-methyl-4-nitrophenol**. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

### **Compound Overview**

**3-Methyl-4-nitrophenol** (also known as 4-nitro-m-cresol) is an organic compound with the chemical formula C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>.[1][2] It presents as a yellowish to beige crystalline powder.[3] This compound is utilized as an intermediate in the synthesis of pesticides and in the preparation of phosphorothioamidate analogues as antimalarial agents.[3][4]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **3-methyl-4-nitrophenol**.

#### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **3-methyl-4-nitrophenol** shows distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the



electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|-------------------|-------------------------|--------------|------------------------------|
| H-2               | ~8.0                    | d            | ~8.5                         |
| H-5               | ~7.0                    | dd           | ~8.5, ~2.5                   |
| H-6               | ~6.9                    | d            | ~2.5                         |
| -OH               | ~5.3                    | br s         | -                            |
| -СН₃              | ~2.5                    | S            | -                            |

Note: The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration due to hydrogen bonding.[5]

# <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment        | Chemical Shift (δ, ppm) |
|--------------------------|-------------------------|
| C-1 (C-OH)               | ~160                    |
| C-4 (C-NO <sub>2</sub> ) | ~140                    |
| C-3 (C-CH <sub>3</sub> ) | ~135                    |
| C-2                      | ~126                    |
| C-5                      | ~120                    |
| C-6                      | ~115                    |
| -CH₃                     | ~20                     |

# **Experimental Protocol for NMR Spectroscopy**

Sample Preparation: A sample of **3-methyl-4-nitrophenol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR



tube.[6][7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[7]

Instrumentation and Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for <sup>1</sup>H.[7]

- ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- ¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For <sup>1</sup>H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured. To confirm the -OH peak, a "D<sub>2</sub>O shake" can be performed, where a drop of deuterium oxide is added to the sample, causing the -OH proton signal to disappear from the spectrum.[5][8]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-methyl-4-nitrophenol** shows characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

#### **IR Spectral Data**



| Vibrational Mode                   | Wavenumber (cm <sup>-1</sup> ) | Intensity     |
|------------------------------------|--------------------------------|---------------|
| O-H stretch (hydrogen-<br>bonded)  | 3600 - 3200                    | Strong, Broad |
| Aromatic C-H stretch               | 3100 - 3000                    | Medium        |
| Asymmetric NO <sub>2</sub> stretch | 1550 - 1500                    | Strong        |
| Symmetric NO <sub>2</sub> stretch  | 1350 - 1300                    | Strong        |
| Aromatic C=C stretch               | 1600 - 1450                    | Medium        |
| C-O stretch                        | 1260 - 1000                    | Strong        |
| C-N stretch                        | 870 - 810                      | Medium        |

Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[9]

#### **Experimental Protocol for IR Spectroscopy**

Sample Preparation: The sample can be prepared using one of the following methods:

- KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste,
  which is then placed between two salt plates (e.g., NaCl or KBr).
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

# **Mass Spectrometry (MS)**



Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

#### **Mass Spectrometry Data**

The mass spectrum of **3-methyl-4-nitrophenol** is typically obtained using electron ionization (EI).

| m/z | Assignment                          | Relative Intensity |
|-----|-------------------------------------|--------------------|
| 153 | [M] <sup>+</sup> (Molecular ion)    | High               |
| 136 | [M - OH] <sup>+</sup>               | Moderate           |
| 123 | [M - NO] <sup>+</sup>               | Low                |
| 107 | [M - NO <sub>2</sub> ] <sup>+</sup> | High               |
| 77  | [C <sub>6</sub> H₅] <sup>+</sup>    | Moderate           |

Note: The molecular weight of **3-methyl-4-nitrophenol** is 153.14 g/mol .[2][3]

# **Experimental Protocol for Mass Spectrometry**

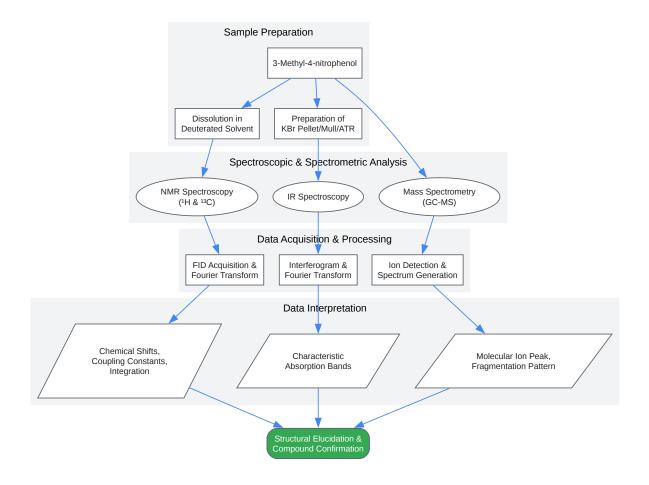
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.[1][11] In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a technique called electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion, [M]<sup>+</sup>), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The separated ions are then detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

# **Analytical Workflow Visualization**



The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **3-methyl-4-nitrophenol**.



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Workflow for Spectroscopic and Spectrometric Analysis.



This guide provides a foundational understanding of the key spectral characteristics of **3-methyl-4-nitrophenol**. For more in-depth analysis or specific applications, further specialized experiments may be required.

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